molecular formula C17H23N7O5 B12700277 (4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide CAS No. 128111-65-9

(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

Cat. No.: B12700277
CAS No.: 128111-65-9
M. Wt: 405.4 g/mol
InChI Key: LQZAIAZUDWIVPM-TUAOUCFPSA-N
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Description

The compound (4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including an imidazole ring, a pyrrolidine ring, and a diazinane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include carbamoyl chlorides, imidazole derivatives, and diazinane precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrolidine rings using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide: stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable tool for studying intricate biochemical processes and developing novel therapeutic agents.

Properties

CAS No.

128111-65-9

Molecular Formula

C17H23N7O5

Molecular Weight

405.4 g/mol

IUPAC Name

(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11+,12-/m0/s1

InChI Key

LQZAIAZUDWIVPM-TUAOUCFPSA-N

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

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